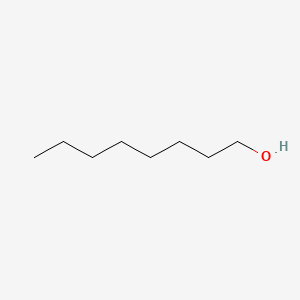
(1R,2R)-2-bromocyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-bromocyclohexan-1-ol: is a chiral organic compound with the molecular formula C6H11BrO. It is a brominated derivative of cyclohexanol, featuring a bromine atom and a hydroxyl group attached to adjacent carbon atoms in a cyclohexane ring. The compound exists as a pair of enantiomers, with the (1R,2R) configuration being one of them. This compound is of interest in various fields due to its unique stereochemistry and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-bromocyclohexan-1-ol typically involves the bromination of cyclohexanol. One common method is the reaction of cyclohexanol with bromine in the presence of a base, such as sodium hydroxide, under controlled conditions to ensure the formation of the desired stereoisomer. The reaction can be represented as follows:
Cyclohexanol+Br2→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (1R,2R)-2-bromocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form cyclohexanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) under appropriate conditions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexanol.
Substitution: Corresponding substituted cyclohexanol derivatives.
科学研究应用
Chemistry: (1R,2R)-2-bromocyclohexan-1-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and stereospecific interactions. Its ability to interact with biological molecules in a stereospecific manner provides insights into enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of chiral drugs. Its stereochemistry can influence the pharmacokinetics and pharmacodynamics of drug candidates, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stereochemistry enable the production of high-value products with specific properties.
作用机制
The mechanism of action of (1R,2R)-2-bromocyclohexan-1-ol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom and the hydroxyl group. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks.
In biological systems, the compound’s stereochemistry plays a crucial role in its interactions with enzymes and receptors. The (1R,2R) configuration can lead to specific binding interactions, influencing the compound’s biological activity and selectivity.
相似化合物的比较
(1S,2S)-2-bromocyclohexan-1-ol: The enantiomer of (1R,2R)-2-bromocyclohexan-1-ol with opposite stereochemistry.
Cyclohexanol: The parent compound without the bromine atom.
2-bromocyclohexanone: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical and biological systems
属性
IUPAC Name |
(1R,2R)-2-bromocyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMCLCZHZXKWRV-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














